Magnesium orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Magnesium Deficiency and Supplementation:

Magnesium is a crucial mineral involved in over 300 biochemical reactions in the body. Deficiency in magnesium is linked to various health conditions, including cardiovascular disease, type 2 diabetes, and migraines [National Institutes of Health, ]. Magnesium orotate, a combination of magnesium and orotic acid, is explored as a potential supplement to address magnesium deficiency. Studies suggest improved absorption of magnesium compared to other forms, although further research is needed to confirm this claim [PubMed, ].

Cardiovascular Health:

Several studies have investigated the potential benefits of magnesium orotate on cardiovascular health. A meta-analysis of clinical trials reported positive effects on treating and preventing cardiac arrhythmias, regulating blood pressure, and improving heart function in patients with certain conditions [PubMed, ]. Another study observed improved exercise tolerance in patients with coronary heart disease [PubMed, ]. However, larger-scale and well-designed studies are needed to definitively assess the efficacy of magnesium orotate for cardiovascular health.

Other Potential Applications:

Emerging research explores the potential use of magnesium orotate in various conditions beyond cardiovascular health. Some studies suggest its potential benefits in:

- Gastrointestinal and psychiatric conditions: A recent study explores the potential of magnesium orotate as an adjuvant treatment for gastrointestinal disorders with associated anxiety and depression, suggesting a role in the gut-brain axis [National Institutes of Health, ].

- Neurological conditions: Studies suggest potential neuroprotective effects of magnesium orotate, promoting nerve cell repair and potentially impacting neurological conditions, although more research is needed [PubMed, ].

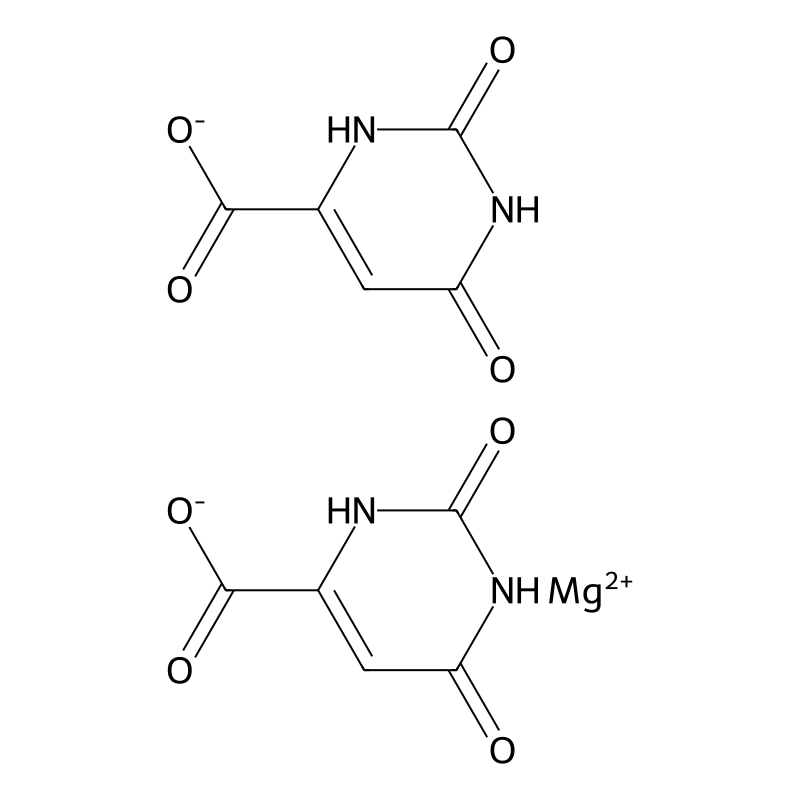

Magnesium orotate is a chemical compound formed from magnesium and orotic acid, with the molecular formula . It is classified as a magnesium salt of orotic acid and is primarily used as a dietary supplement to address magnesium deficiency. This compound is notable for its superior absorption and bioavailability compared to other magnesium supplements, making it particularly effective in delivering magnesium to cells. Orotic acid itself plays a role in various biological processes, including nucleotide synthesis, which further enhances the utility of magnesium orotate in cellular functions and health maintenance .

- Enhanced Absorption: The chelated structure with orotic acid might improve magnesium uptake in the intestines compared to other forms like magnesium oxide [].

- Cellular Effects: Magnesium is a critical cofactor in over 300 enzymes involved in various cellular processes. By increasing magnesium availability, it might influence energy production, muscle function, and nerve signaling [].

- Orotic Acid Role: Orotic acid itself might play a role in cellular energy metabolism within heart and blood vessel tissues, potentially contributing to the purported cardiovascular benefits of magnesium orotate [, ].

Magnesium orotate is generally considered safe at recommended doses []. However, high intake might cause diarrhea, similar to other magnesium supplements. Limited research exists on long-term safety or potential interactions with medications.

Further Considerations

- Research Needs: More clinical trials are needed to validate the purported benefits of magnesium orotate and compare its efficacy to other magnesium forms.

- Dosage: Individual needs for magnesium supplementation should be determined by a healthcare professional.

- Safety: Consulting a doctor before using magnesium orotate, especially if pregnant, breastfeeding, or taking medications, is crucial.

This dissociation allows magnesium ions to participate in enzymatic reactions essential for numerous biological processes, including ATP synthesis and muscle function .

Magnesium orotate exhibits several biological activities that contribute to its health benefits:

- Cardiovascular Health: It has been shown to improve heart function and manage conditions like congestive heart failure by enhancing ATP production and reducing symptoms associated with heart diseases .

- Neuroprotective Effects: Magnesium orotate may protect nerve cells and enhance recovery from nervous tissue damage, suggesting potential applications in neuropsychiatric disorders .

- Antioxidant Properties: Orotic acid contributes to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress within cells .

The synthesis of magnesium orotate typically involves the reaction of magnesium hydroxide with orotic acid in an aqueous medium. A common method includes:

- Heating water to approximately 70 °C.

- Gradually adding magnesium hydroxide while stirring.

- Alternately adding orotic acid until the solution reaches 90 °C.

- Cooling the mixture for crystallization, resulting in magnesium orotate octahydrate after filtration and drying .

This method yields a white microcrystalline product that can be characterized using techniques such as infrared spectroscopy and powder X-ray diffraction.

Magnesium orotate serves various applications:

- Dietary Supplement: It is widely used to prevent and treat magnesium deficiency, especially in individuals with increased needs due to conditions like diabetes, gastrointestinal disorders, or high physical activity levels .

- Cardiovascular Support: Its role in improving heart health makes it valuable in managing cardiac conditions.

- Stress Management: Due to its calming effects on the nervous system, it is often recommended for stress relief and anxiety management .

Several compounds share similarities with magnesium orotate due to their roles as mineral supplements or their chemical structures. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Magnesium Citrate | A magnesium salt of citric acid; well-absorbed. | Commonly used for digestive health; laxative effect. |

| Magnesium Glycinate | A chelated form of magnesium bound to glycine. | Known for its calming effects; less likely to cause diarrhea. |

| Magnesium Oxide | A common form of magnesium supplement; less bioavailable. | High elemental magnesium content but poor absorption. |

| Lithium Orotate | A lithium salt of orotic acid; used for mood stabilization. | Shares the orotic acid component but focuses on mental health applications. |

Magnesium orotate stands out due to its combination of high bioavailability and specific health benefits related to both magnesium and orotic acid, making it a preferred choice among those seeking effective mineral supplementation .

The synthesis of magnesium orotate follows established stoichiometric principles involving the neutralization of orotic acid with magnesium hydroxide in aqueous medium [1]. The fundamental reaction requires a 1:2 molar ratio of magnesium hydroxide to orotic acid, reflecting the formation of the bis-orotate complex [1] [3]. The chemical formula for magnesium orotate is C₁₀H₆MgN₄O₈, with a molecular weight of 334.48 grams per mole [7] [18].

The synthesis procedure involves careful control of reagent addition to overcome solubility limitations [1]. Due to the low solubility of both magnesium hydroxide and orotic acid in water, a specific protocol has been developed [1] [3]. The reaction begins with heating 50 milliliters of water to 70°C, followed by the addition of half the total magnesium hydroxide (0.125 g, 2.16 mmol, 1 equivalent) [1]. Subsequently, small amounts of orotic acid (total: 0.75 g, 4.31 mmol, 2 equivalents) and the remaining magnesium hydroxide are added alternatingly to maintain optimal reaction conditions [1].

The reaction mixture is then heated to 90°C and stirred for 30 minutes to ensure complete reaction [1] [3]. This temperature range is critical for achieving adequate dissolution of the sparingly soluble reactants while maintaining the integrity of the orotic acid molecule [1]. The synthesis typically yields 0.70 g (1.46 mmol) of product, corresponding to a 68% yield of white microcrystalline material [1] [3].

| Parameter | Value | Reference |

|---|---|---|

| Magnesium hydroxide | 0.125 g (2.16 mmol) | [1] |

| Orotic acid | 0.75 g (4.31 mmol) | [1] |

| Water volume | 50 mL | [1] |

| Initial temperature | 70°C | [1] |

| Reaction temperature | 90°C | [1] |

| Reaction time | 30 minutes | [1] |

| Yield | 68% | [1] |

Role of Solvent and Temperature in Crystallization

The crystallization process of magnesium orotate is fundamentally influenced by the aqueous solvent system and thermal conditions employed during synthesis [1]. Water serves as the primary solvent, though its effectiveness is limited by the poor solubility characteristics of both starting materials [1] [3]. The low solubility of magnesium orotate in water, which is a defining characteristic of this compound, necessitates specific crystallization strategies [5] [16].

Temperature plays a crucial role in the crystallization process, with the heating to 90°C facilitating the dissolution of reactants and promoting complex formation [1]. The subsequent cooling process is equally important, as the reaction mixture is stored in refrigerated conditions to promote crystallization [1]. This controlled cooling allows for the formation of well-defined microcrystalline material over a period of approximately one weekend [1].

The crystallization environment significantly affects the hydration state of the final product [1] [11]. Under normal synthetic conditions, the octahydrate form is preferentially obtained, as confirmed by infrared spectroscopy, nuclear magnetic resonance, and powder X-ray diffraction analysis [1] [3]. The role of water molecules extends beyond mere solvation, as they become integral components of the crystal structure through coordination to the magnesium center and participation in hydrogen bonding networks [11] [12].

The crystallization process is sensitive to environmental conditions, particularly humidity and temperature variations [11]. Studies have demonstrated that the hydration state can be altered through controlled dehydration processes, leading to the formation of different hydrate forms with distinct structural characteristics [11] [15].

Characterization Techniques: PXRD, FTIR, NMR, TGA

Powder X-ray Diffraction Analysis

Powder X-ray diffraction serves as a primary characterization technique for confirming the crystalline nature and phase purity of magnesium orotate [1] [11]. The experimental powder X-ray diffraction patterns are compared with simulated datasets based on single crystal X-ray structures from the Cambridge Structural Database, specifically the SIMZUJ reference code [1] [11]. The diffraction measurements are typically performed in Bragg-Brentano mode on samples that have been dried under vacuum conditions [1].

The powder X-ray diffraction analysis reveals characteristic reflections that confirm the formation of the magnesium orotate octahydrate phase [1] [11]. Changes in the diffraction pattern upon dehydration provide valuable information about structural transformations and the stability of different hydrate forms [11]. The technique is particularly sensitive to detecting phase transitions and the presence of impurities or unreacted starting materials [1].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed information about the molecular structure and bonding environment in magnesium orotate [9]. The characteristic fingerprint regions appear at specific wavenumbers that are diagnostic for the compound [9]. The spectrum exhibits peaks at 3474 cm⁻¹ attributed to nitrogen-hydrogen bond vibrations, 3220 cm⁻¹ corresponding to carbon-carbon-hydrogen stretching vibrations, and 2821 cm⁻¹ associated with carbon-hydrogen stretching modes [9].

Additional significant absorptions occur at 1672 cm⁻¹ and 1704 cm⁻¹, attributed to carbon-carbon stretching and carbon-oxygen stretching vibrations, respectively [9]. These spectral features provide confirmation of the successful synthesis and structural integrity of the magnesium orotate complex [9]. The infrared spectroscopy data supports the coordination of orotate ligands to the magnesium center while maintaining the essential structural features of the orotic acid moiety [9].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization through multiple nuclei observation [1] [11] [12]. Proton nuclear magnetic resonance experiments provide information about the hydrogen environments in both the orotate ligands and coordinated water molecules [1] [11]. Magic angle spinning techniques are employed to obtain high-resolution spectra of the solid-state material [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the orotate ligands and confirms their coordination to the magnesium center [1] [11]. The chemical shifts observed in the spectra are consistent with the expected coordination environment and provide validation of the proposed structure [11]. Multinuclear experiments, including nitrogen-15 studies, offer additional structural insights into the ligand binding modes [11] [12].

The nuclear magnetic resonance data demonstrates changes upon sample handling, particularly under magic angle spinning conditions, which can lead to partial dehydration of the octahydrate form [11]. This sensitivity provides valuable information about the dynamic nature of the hydrated structure and the mobility of water molecules within the crystal lattice [11] [12].

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative information about the thermal stability and decomposition behavior of magnesium orotate [9] [15]. The analysis reveals a two-stage decomposition process with a total mass loss of approximately 59.2% [9]. The first stage occurs in the temperature range of 25-300°C and corresponds to the elimination of water molecules, with a mass loss of 9.98%, which closely matches the theoretical value of 9.73% for the loss of two water molecules [9].

The dehydration process is accompanied by an endothermic peak at 248°C, indicating the energy required for water removal [9]. The second stage of decomposition occurs between 300-500°C and involves the breakdown of the organic orotate framework, resulting in a mass loss of 49.2% [9]. An endothermic shoulder at 372°C suggests that the decomposition occurs through successive steps rather than a single event [9].

| Temperature Range (°C) | Mass Loss (%) | Process | Thermal Effect |

|---|---|---|---|

| 25-300 | 9.98 | Dehydration | Endothermic (248°C) |

| 300-500 | 49.2 | Decomposition | Endothermic (372°C) |

| Total | 59.2 | Complete breakdown | - |

Hydrate Formation and Stability (Octahydrate vs. Dihydrate)

The hydration behavior of magnesium orotate represents a complex system involving multiple water molecules with different binding strengths and structural roles [11] [12]. Under standard synthetic conditions, the octahydrate form is predominantly obtained, characterized by the molecular formula C₁₀H₆MgN₄O₈·8H₂O [1] [11]. This hydrate contains water molecules in two distinct environments: those directly coordinated to the magnesium center and those occupying channel positions within the crystal structure [11].

The octahydrate structure features a hexaaquo magnesium complex, [Mg(H₂O)₆]²⁺, with the magnesium ion surrounded by six water molecules in an octahedral coordination geometry [11] [20]. Additional water molecules are located in channels within the crystal lattice and are connected to the complex through hydrogen bonding networks [11] [20]. These channel water molecules are more labile than the directly coordinated ones and are responsible for the observed dehydration behavior [11].

Upon controlled dehydration, typically achieved through vacuum drying or thermal treatment, the octahydrate undergoes transformation to a dihydrate form [11]. Thermogravimetric analysis following evacuation procedures demonstrates that a 10.2% weight loss corresponds to the removal of six water molecules, leaving two water molecules per magnesium unit [11]. This transformation results in a composition consistent with the dihydrate formula C₁₀H₆MgN₄O₈·2H₂O [11].

The dihydrate form exhibits different structural characteristics compared to the octahydrate, as evidenced by changes in powder X-ray diffraction patterns and nuclear magnetic resonance spectra [11]. The remaining water molecules in the dihydrate are exclusively coordinated to the magnesium center, forming a more stable structural arrangement [11]. This coordination environment is reflected in altered chemical shifts observed in proton nuclear magnetic resonance experiments [11].

| Hydrate Form | Formula | Water Content | Molecular Weight | Stability |

|---|---|---|---|---|

| Octahydrate | C₁₀H₆MgN₄O₈·8H₂O | 8 molecules | 478.09 g/mol | Standard conditions |

| Dihydrate | C₁₀H₆MgN₄O₈·2H₂O | 2 molecules | 370.03 g/mol | After dehydration |

The stability of different hydrate forms is influenced by environmental conditions, particularly relative humidity and temperature [11] [15]. The octahydrate is stable under ambient conditions but shows sensitivity to vacuum treatment and elevated temperatures [11]. The transformation between hydrate forms is partially reversible, with the ability to rehydrate under appropriate conditions, though the kinetics of this process may be slow [11].

Magnesium orotate dihydrate demonstrates exceptional stability against hydrolytic degradation across a broad pH range. Comprehensive degradation kinetic studies have confirmed the compound's resistance to hydrolysis under both acidic and basic conditions [1] [2] [3]. The stability assessment encompassed multiple pH environments including distilled water, pH 1.2, pH 4.5, pH 6.8, and pH 7.4 buffer systems, representing the physiological pH range encountered in biological systems [3].

The compound exhibits a pKa value of 2.83, classifying it as a weakly acidic drug [4] [5]. This acidic character contributes significantly to its hydrolytic stability, as the compound maintains its structural integrity across diverse pH conditions. The poor water solubility of magnesium orotate dihydrate, with a solubility of approximately 12 milligrams per liter [6], further enhances its resistance to hydrolytic degradation by limiting the extent of molecular dissolution and subsequent hydrolytic attack.

Mechanistic insights into the hydrolytic stability reveal that the magnesium-orotate coordination complex forms a robust structure that resists protonation or deprotonation-induced decomposition. The coordination of magnesium cations to the orotate ligand creates a stable chelate complex where the metal ion neutralizes the negative charges on the orotate molecule [7] [8]. This stabilization mechanism prevents the ligand exchange reactions that typically initiate hydrolytic degradation pathways in metal-organic complexes.

Studies utilizing high-performance liquid chromatography analysis of magnesium orotate samples exposed to various pH conditions for extended periods revealed no detectable degradation products [9]. The compound maintains its chromatographic integrity even after exposure to 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at elevated temperatures (80°C) for up to 4 hours, demonstrating remarkable resistance to both acid and base catalyzed hydrolysis [9].

Thermal Decomposition and Dehydration Behavior

The thermal degradation of magnesium orotate dihydrate follows a well-defined two-stage decomposition pathway with distinct temperature ranges and characteristic mass loss patterns [10] [11]. Thermogravimetric analysis reveals a total mass loss of 59.2% when heated from 25°C to 500°C under nitrogen atmosphere [10].

Stage 1: Dehydration Process (25-300°C)

The initial thermal degradation stage occurs within the temperature range of 25-300°C and involves the elimination of two coordinated water molecules from the magnesium orotate dihydrate structure [10]. This dehydration process results in a mass loss of 9.98%, closely matching the theoretical value of 9.73% for the loss of two water molecules [10]. The dehydration is characterized by an endothermic peak at 248°C on differential thermal analysis, indicating the energy required to break the magnesium-water coordination bonds [10].

Stage 2: Decomposition of Organic Framework (300-500°C)

The second degradation stage encompasses the temperature range from 300°C to 500°C and involves the decomposition of the organic orotate framework [10]. This stage exhibits a significantly larger mass loss of 49.2% and is marked by complex thermal events including an endothermic shoulder at 372°C and a major endothermic peak at 436°C [10]. The shoulder at 372°C corresponds to carbon dioxide release from the dissociation of the orotate ligand, accompanied by a mass loss of 12.55% (theoretical loss: 13.17%) [10].

Kinetic Analysis and Decomposition Products

The thermal decomposition kinetics indicate that the process does not proceed to completion under inert atmosphere conditions. The observed total mass loss of 59.2% is substantially lower than the theoretical value of 88.02% expected for complete conversion to magnesium oxide [10]. This incomplete decomposition results from the formation of intermediate organic compounds rather than complete oxidation to carbon dioxide and water, due to the absence of oxygen in the nitrogen atmosphere [10].

The decomposition mechanism involves the progressive breakdown of the pyrimidine ring structure of the orotate ligand, leading to the formation of various organic intermediates before final conversion to inorganic residues [10]. Similar thermal behavior has been observed in related magnesium salts of organic acids, where the decomposition follows characteristic patterns involving initial dehydration followed by organic ligand degradation [12].

Photolytic and Oxidative Stability

Magnesium orotate dihydrate exhibits robust photolytic stability under standard testing conditions, demonstrating resistance to degradation upon exposure to both ultraviolet and visible light [1] [2]. Comprehensive photostability studies conducted according to ICH guidelines have confirmed the compound's ability to maintain structural integrity under controlled light exposure conditions [2].

Ultraviolet Light Stability

Extended exposure to ultraviolet radiation reveals minimal degradation of magnesium orotate dihydrate. The compound's intrinsic photostability stems from the coordination complex structure, where the magnesium center provides stabilization against photo-induced radical formation [13]. The orotate ligand, despite containing conjugated double bonds that could potentially undergo photochemical reactions, remains stable due to the electronic stabilization provided by coordination to the magnesium cation [13].

Studies involving direct sunlight exposure indicate that while magnesium orotate shows inherent stability, appropriate packaging and storage conditions may be beneficial for long-term pharmaceutical formulations to prevent any potential photodegradation over extended periods [14]. The compound does not exhibit significant color changes or formation of visible degradation products under normal light exposure conditions.

Oxidative Stability Assessment

Magnesium orotate dihydrate demonstrates exceptional resistance to oxidative degradation when exposed to hydrogen peroxide and other oxidizing agents [1] [2] [9]. Stress testing with 3% hydrogen peroxide at room temperature for up to 4 hours revealed no significant formation of oxidation products [9]. High-performance liquid chromatography analysis of oxidatively stressed samples showed retention of chromatographic integrity with no additional peaks corresponding to oxidation products [9].

The antioxidant properties associated with both the magnesium cation and the orotate ligand contribute to this oxidative stability [13] [15]. Magnesium functions as a cofactor in various antioxidant enzyme systems, while the orotate moiety provides electron-donating capacity that can neutralize reactive oxygen species [13] [15]. This dual protection mechanism makes magnesium orotate particularly resistant to oxidative stress conditions.

Mechanistic Protection Against Photo-oxidation

The coordination structure of magnesium orotate provides multiple levels of protection against photo-oxidative degradation. The magnesium cation acts as an electron sink, preventing the formation of excited state species that could initiate photo-oxidative processes [15]. Additionally, the chelated structure limits the accessibility of reactive sites on the orotate ligand to external oxidizing species [15].

pH-Dependent Structural Transformations

The structural behavior of magnesium orotate dihydrate across different pH conditions reveals remarkable structural stability with minimal conformational changes [4] [3]. The compound maintains its fundamental coordination geometry and crystalline structure across the physiologically relevant pH range, demonstrating exceptional resistance to pH-induced structural transformations.

Protonation State and Coordination Stability

The pKa value of 2.83 for magnesium orotate indicates that the compound exists predominantly in its deprotonated form under physiological pH conditions [4] [5]. This protonation state favors the formation of stable coordination bonds between the magnesium cation and the orotate ligand, preventing pH-induced dissociation of the complex [4]. The coordination environment around the magnesium center remains intact across the tested pH range from 1.2 to 7.4 [3].

Dissolution and Solubility Behavior

pH-dependent dissolution studies reveal that magnesium orotate exhibits pH-independent dissolution kinetics within the physiological range [4] [5]. The compound's poor water solubility (approximately 12 mg/L) remains relatively constant across different pH conditions, indicating that structural transformations do not significantly alter the dissolution characteristics [6]. This pH-independent behavior contrasts with many pharmaceutical compounds that show marked solubility variations with changing pH conditions.

Spectroscopic Analysis of pH Effects

Infrared spectroscopic analysis of magnesium orotate samples exposed to various pH conditions shows retention of characteristic vibrational modes associated with the coordination complex [11]. The absence of new absorption bands or significant shifts in existing peaks confirms that the fundamental molecular structure remains unchanged across the pH range. The coordination bonds between magnesium and the orotate ligand maintain their strength and geometry, as evidenced by consistent C=O stretching frequencies around 1672-1704 cm⁻¹ and preserved N-H vibrations at 3474 cm⁻¹ [11].

Crystallographic Stability

X-ray diffraction studies of magnesium orotate samples treated at different pH values demonstrate preservation of crystalline structure with no evidence of polymorphic transformations [11]. The characteristic diffraction peaks corresponding to the dihydrate crystal form remain sharp and well-defined, indicating that pH variations do not induce solid-state structural changes or conversion to amorphous forms [11]. This crystallographic stability contributes to the compound's consistent pharmaceutical performance across varying pH conditions.

Complex Formation and Ligand Exchange

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Zeana C: Magnesium orotate in myocardial and neuronal protection. Rom J Intern Med. 1999 Jan-Mar;37(1):91-7. [PMID:15523949]

Rosenfeldt FL: Metabolic supplementation with orotic acid and magnesium orotate. Cardiovasc Drugs Ther. 1998 Sep;12 Suppl 2:147-52. [PMID:9794088]